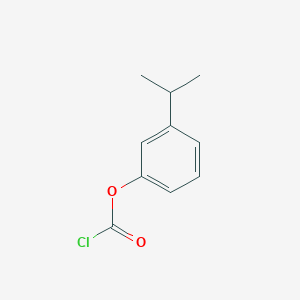

3-Isopropylphenyl carbonochloridate

CAS No.:

Cat. No.: VC16681660

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClO2 |

|---|---|

| Molecular Weight | 198.64 g/mol |

| IUPAC Name | (3-propan-2-ylphenyl) carbonochloridate |

| Standard InChI | InChI=1S/C10H11ClO2/c1-7(2)8-4-3-5-9(6-8)13-10(11)12/h3-7H,1-2H3 |

| Standard InChI Key | CCEZRCFZNXFCJW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=CC=C1)OC(=O)Cl |

Introduction

Structural and Molecular Characteristics

3-Isopropylphenyl carbonochloridate belongs to the carbonochloridate class, characterized by the functional group , where represents a 3-isopropylphenyl moiety. The compound’s IUPAC name, (3-propan-2-ylphenyl) carbonochloridate, reflects its substitution pattern. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.64 g/mol |

| Canonical SMILES | CC(C)C1=CC(=CC=C1)OC(=O)Cl |

| InChI Key | CCEZRCFZNXFCJW-UHFFFAOYSA-N |

| PubChem CID | 81646153 |

The isopropyl group at the meta position of the phenyl ring introduces steric effects that influence reactivity, while the electron-withdrawing chloroformate group enhances electrophilicity. Crystallographic data remain unavailable, but computational models suggest a planar aromatic system with the isopropyl group adopting a staggered conformation to minimize steric strain.

Synthesis and Production

The synthesis of 3-isopropylphenyl carbonochloridate likely follows established protocols for carbonochloridates, which typically involve the reaction of phenols with phosgene () or its derivatives. A plausible route is outlined below:

Step 1: Preparation of 3-Isopropylphenol

3-Isopropylphenol serves as the precursor, synthesized via Friedel-Crafts alkylation of phenol with propylene in the presence of an acid catalyst.

Step 2: Chloroformylation

The phenol reacts with phosgene under anhydrous conditions, often in the presence of a base such as triethylamine () to scavenge HCl:

This reaction is typically conducted at low temperatures (0–5°C) to mitigate side reactions, such as hydrolysis or dimerization .

Optimization Challenges

-

Moisture Sensitivity: Phosgene’s reactivity with water necessitates rigorous anhydrous conditions .

-

Byproduct Management: Efficient removal of HCl is critical to prevent acid-catalyzed decomposition .

Chemical Properties and Reactivity

3-Isopropylphenyl carbonochloridate exhibits reactivity typical of carbonochloridates, functioning as an acylating agent. Key properties include:

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not reported |

| Density | ~1.2 g/cm³ (estimated) |

| Solubility | Soluble in dichloromethane, toluene; insoluble in water |

Reactivity Profile

-

Hydrolysis: Reacts vigorously with water to yield 3-isopropylphenol and hydrochloric acid:

-

Alcoholysis: Forms mixed carbonates with alcohols, a reaction exploited in polymer and pharmaceutical synthesis . For example, reaction with isopropanol yields:

-

Amine Acylation: Reacts with amines to produce urethanes or ureas, pivotal in drug intermediate synthesis .

Applications in Organic Synthesis

Despite limited direct studies, 3-isopropylphenyl carbonochloridate’s utility can be inferred from analogous compounds:

Polymer Chemistry

Carbonochloridates are employed to synthesize polycarbonates and polyurethanes. For instance, reaction with diols forms carbonate linkages essential in high-performance polymers .

Pharmaceutical Intermediates

| Hazard | Precaution |

|---|---|

| Corrosivity | Use nitrile gloves and face shields |

| Moisture Sensitivity | Store under inert gas (N₂/Ar) |

| Inhalation Risk | Employ fume hoods with HEPA filtration |

| Environmental Impact | Avoid aquatic discharge; incinerate |

Emergency Protocols

-

Spills: Neutralize with sodium bicarbonate; collect residues in sealed containers.

-

Fire: Use dry chemical extinguishers; avoid water due to HCl release .

Research Gaps and Future Directions

-

Synthetic Optimization: Systematic studies on solvent systems, catalysts, and temperature profiles could enhance yield and purity.

-

Toxicological Profiling: Acute and chronic toxicity assessments are imperative for industrial safety .

-

Novel Applications: Exploration in click chemistry or biodegradable polymers remains untapped .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume